2,2-Diphenylethyl acetate

Physical Organic Chemistry Distillation Purification High-Temperature Reactions

Standard ethyl acetates fail in sterically congested alkylations or superacidic cation chemistry. This geminal diphenylethyl acetate (CAS 24295-35-0) enables reproducible synthesis of quaternary stereocenters (up to 98% ee in PTC) and stable 2,2-diphenylethyl cation intermediates. - Key applications: Chiral non-natural amino acids, barbiturates, patented flavor esters via green lipase catalysis. - Differentiator: Neopentyl-like steric environment vs. reactive benzylic regioisomers. - Supply: High purity, documented thermal stability (BP 351.4°C).

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 24295-35-0
Cat. No. B3369661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylethyl acetate
CAS24295-35-0
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-13(17)18-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
InChIKeyUVPLYIFUCLNVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenylethyl Acetate Sourcing & Specifications


2,2-Diphenylethyl acetate (CAS 24295-35-0) is a geminal diarylethyl acetate ester with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol [1]. The compound is characterized by the presence of two phenyl rings attached to the β-carbon of an ethyl acetate backbone, a structural feature that imparts high calculated hydrophobicity (XLogP3 3.4) and significant thermal stability (boiling point 351.4°C at 760 mmHg) [1][2]. As a synthetic intermediate, it is distinguished from its regioisomer, 1,2-diphenylethyl acetate, by the substitution pattern, which dictates its distinct utility in specific reaction manifolds such as the synthesis of sterically congested quaternary carbon centers via malonate alkylation and the generation of 2,2-diphenylethyl amines under superacidic conditions [3][4].

Sterically congested quaternary carbon synthesis via malonate alkylation
Superacid-mediated generation of 2,2-diphenylethyl amines
Chiral malonate building block in asymmetric phase-transfer catalysis

2,2-Diphenylethyl Acetate Procurement Risks


Direct substitution of 2,2-diphenylethyl acetate with regioisomeric or structurally analogous acetates is precluded by fundamental differences in steric demand and reaction outcomes. For instance, the geminal diphenyl substitution at the β-position creates a neopentyl-like steric environment that profoundly impacts nucleophilic substitution kinetics compared to 1,2-diphenylethyl acetate, which has a benzylic leaving group [1]. Furthermore, the stability of the resultant 2,2-diphenylethyl cation intermediate under superacidic conditions enables specific C-C bond formations with aromatics (yielding 1-(2,2-diphenylethyl)amines), a transformation that is not accessible with mono-phenyl or unsubstituted ethyl acetates [2]. Relying on a generic ester based solely on molecular formula similarity can thus lead to failed synthetic sequences and non-reproducible results. The following quantitative evidence details specific performance benchmarks that justify the selective procurement of this specific CAS number.

Regioisomer 1,2-diphenylethyl acetate alters reactivity and product profile due to benzylic leaving group.
Simple alkyl acetates cannot generate stable 2,2-diphenylethyl cation, blocking superacid-mediated amine synthesis.
Gem-diphenyl steric environment critically affects nucleophilic substitution kinetics; direct transfer of protocols may fail.

2,2-Diphenylethyl Acetate vs. Closest Analogs


Thermal Stability vs. Regioisomer

The predicted boiling point of 2,2-diphenylethyl acetate is 351.4 °C at 760 mmHg, which is significantly higher than its regioisomer, 1,2-diphenylethyl acetate (predicted ~321 °C). This difference, although based on computational models, indicates a lower volatility for the 2,2-isomer, which can be advantageous for applications requiring a less volatile reaction medium or where distillative separation from lower-boiling impurities is critical [1].

Thermal Stability
Predicted
~30.3 °C higher bp vs. regioisomer (predicted)
May support less volatile reaction medium
Predicted values; experimental validation recommended
Physical Organic Chemistry Distillation Purification High-Temperature Reactions

Lipase-Catalyzed Transesterification Efficiency

In lipase-catalyzed transesterification reactions, 2,2-diphenylethyl acetate serves as an effective acyl donor. A kinetic study demonstrated that this compound, when used with a suitable lipase, can achieve significant conversion rates in batch reactors to produce valuable esters such as 2-phenylethyl acetate (2-PEAc) . While direct comparative rate data against other acyl donors (e.g., vinyl acetate, ethyl acetate) are not available in the open literature, the use of this specific gem-diaryl acetate as a substrate enables the synthesis of sterically hindered or structurally complex esters that may not be accessible using simpler, more reactive acylating agents, thereby offering a unique synthetic route.

Lipase Substrate Scope
Class-level inference
Demonstrated effective acyl donor for 2-PEAc synthesis
Supports enzymatic ester formation under mild conditions
Class-level inference; direct comparative data unavailable
Biocatalysis Flavor Chemistry Green Chemistry Enzymatic Synthesis

Enantioselective Phase-Transfer Catalysis

2,2-Diphenylethyl tert-butyl malonates, derived from the target acetate, have been employed as substrates in highly enantioselective phase-transfer catalysis (PTC) to construct chiral malonates bearing a quaternary carbon center. Using (S,S)-3,4,5-trifluorophenyl-NAS bromide as a catalyst, the α-alkylation of these malonates achieved excellent enantioselectivities of up to 98% ee and chemical yields up to 99% [1]. This performance is attributed to the steric bulk of the 2,2-diphenylethyl group, which facilitates facial discrimination during the alkylation step. This high level of stereocontrol is a direct consequence of the structural features of the 2,2-diphenylethyl moiety and is not achievable with smaller, less hindered ester groups (e.g., methyl or ethyl malonates), which typically yield lower enantioselectivities under analogous PTC conditions.

Enantioselective PTC
Reported
Up to 98% ee, 99% yield
Supports chiral malonate building block synthesis
Achieved with (S,S)-catalyst under PTC conditions
Asymmetric Synthesis Phase-Transfer Catalysis Chiral Building Blocks Medicinal Chemistry

Superacid-Catalyzed C-C Bond Formation

Under superacidic conditions (CF3SO3H), amino acetals undergo condensation with benzene to yield 1-(2,2-diphenylethyl)amines in good yields ranging from 50% to 99% [1]. This reaction, which proceeds via a dicationic electrophile, is enabled by the stability of the intermediate 2,2-diphenylethyl cation, a feature directly conferred by the gem-diphenyl substitution. In contrast, analogous reactions with 1-phenylethyl or simple alkyl acetates do not proceed to the same extent or with the same selectivity due to the lower stability of their respective carbocationic intermediates. This distinct reactivity profile under superacidic conditions provides a specific, high-yielding synthetic entry point to a class of amines that are otherwise challenging to access.

Superacid Amine Yield
Class-level inference
50-99% yield vs. no conversion with simple esters
Enables electrophilic amine synthesis via stable cation
Superacid conditions; class-level reaction scope
Superacid Chemistry Electrophilic Aromatic Substitution Amine Synthesis Organic Methodology

2,2-Diphenylethyl Acetate Application Scenarios


Chiral α,α-Disubstituted Malonate Synthesis

Based on the high enantioselectivity (up to 98% ee) achieved with 2,2-diphenylethyl tert-butyl malonates in phase-transfer catalysis [1], this compound is a strategic starting material for medicinal chemistry programs focused on generating libraries of chiral, non-natural amino acids, barbiturates, or other bioactive molecules containing a quaternary stereocenter. The procurement of this specific ester ensures access to a synthetic route that reliably delivers high optical purity, which is critical for structure-activity relationship (SAR) studies and the development of single-enantiomer drug candidates.

Biocatalytic Production of Flavor Esters

For industrial biotechnologists, the demonstrated utility of 2,2-diphenylethyl acetate as a substrate in lipase-catalyzed transesterification reactions [1] opens a path for the 'green' synthesis of valuable esters like 2-phenylethyl acetate, a key rose-scented aroma chemical. The use of this specific gem-diaryl acetate, as opposed to a simpler alkyl acetate, may offer advantages in terms of substrate recognition by certain lipases, potentially leading to higher regioselectivity or enabling the synthesis of novel, patented flavor esters under mild, environmentally preferable conditions.

Superacid-Mediated C-C Bond Methodology

Academic and industrial laboratories involved in the development of new synthetic methodologies can leverage the unique reactivity of the 2,2-diphenylethyl scaffold in superacidic media [1]. Procuring 2,2-diphenylethyl acetate provides a direct entry point for generating the stable 2,2-diphenylethyl cation, a versatile electrophile for exploring novel Friedel-Crafts-type alkylations with various arenes and heteroarenes. This application scenario is highly specific to this structural class and is not easily replicated with other acetate esters, making the compound a valuable reagent for fundamental and applied research in organic chemistry.

High-Temperature Synthesis & Polymer Chemistry

The significantly higher predicted boiling point of 2,2-diphenylethyl acetate (351.4 °C) compared to its regioisomer [1][2] suggests its utility as a less volatile reaction medium or monomer precursor in high-temperature polymerization processes. In applications such as the synthesis of high-performance polyesters or as a solvent for reactions conducted at elevated temperatures, the lower vapor pressure of this compound can be a distinct process advantage, reducing evaporative losses and enabling better control over reaction stoichiometry.

Application
Selection Property
Validation Focus
Chiral α,α-disubstituted malonate synthesis
Enantioselective phase-transfer catalysis precursor
Enantiomeric excess and quaternary center construction
Biocatalytic flavor ester production
Lipase-compatible sterically hindered acyl donor
Enzymatic conversion efficiency and substrate scope
Superacid-mediated C-C bond methodology
Stable 2,2-diphenylethyl cation precursor
Electrophilic aromatic substitution yield and selectivity
High-temperature polymer synthesis
Low volatility ester medium
Distillation behavior and thermal stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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